molecular formula C19H27NO4S B223345 N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B223345
M. Wt: 365.5 g/mol
InChI Key: DITNAGKYFWRBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide, also known as ADMS, is a sulfonamide-based compound that has gained significant attention in recent years for its potential use in scientific research. ADMS is a highly selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

Mechanism of Action

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin signaling and glucose uptake in insulin-sensitive tissues such as liver, muscle, and adipose tissue.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis. N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory activity, as PTP1B is involved in the regulation of several pro-inflammatory signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide as a research tool is its high selectivity for PTP1B, as it does not inhibit other protein tyrosine phosphatases at concentrations that are effective against PTP1B. This allows for the specific study of PTP1B function in various biological systems. However, one limitation of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide scaffold. Another area of interest is the study of the physiological and pathophysiological roles of PTP1B in various tissues and disease states. Finally, the development of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide-based therapeutics for the treatment of diabetes, obesity, and cancer is an area of active research.

Synthesis Methods

The synthesis of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-adamantylmethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylurea, which is then converted to N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide by treatment with hydroxylamine hydrochloride. The overall yield of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is typically around 50%.

Scientific Research Applications

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-cancer activity, as PTP1B is overexpressed in many types of cancer and is involved in tumor cell growth and survival.

properties

Product Name

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C19H27NO4S/c1-23-17-4-3-16(8-18(17)24-2)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3

InChI Key

DITNAGKYFWRBOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.